![molecular formula C5H11NO2 B7902172 3-Hydroxy-2-(hydroxymethyl)pyrrolidine](/img/structure/B7902172.png)
3-Hydroxy-2-(hydroxymethyl)pyrrolidine
Overview
Description
3-Hydroxy-2-(hydroxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycosidase Inhibition : 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, synthesized from trans-4-hydroxy-L-proline, has shown potential as a moderate inhibitor of beta-galactosidase, indicating applications in glycosidase inhibition (Curtis et al., 2007).
Electronic Structure Analysis : Studies on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provide insights into the vibrational, conformational, and electronic structures of related compounds, which can be valuable for understanding the properties of 3-Hydroxy-2-(hydroxymethyl)pyrrolidine (Arjunan et al., 2012).
Bioactive Compound Synthesis : It serves as a useful intermediate in the synthesis of bioactive compounds. Vibrational and molecular mechanics conformational analysis have been used to understand the mechanisms involved in these reactions (Conti et al., 2006).
Antiinflammatory and Analgesic Properties : Derivatives of 3-Hydroxy-2-(hydroxymethyl)pyrrolidine have shown promise as antiinflammatory and analgesic agents. Some compounds have demonstrated dual inhibitory activity and potential as safer alternatives to traditional drugs (Ikuta et al., 1987).
Magnetic and Optical Properties : The compound has been used in the synthesis of lanthanide clusters showing single-molecule magnetism and photoluminescence, indicating its role in materials science (Alexandropoulos et al., 2011).
Stereoselective Synthesis : 3-Hydroxy-2-(hydroxymethyl)pyrrolidine derivatives have been synthesized stereoselectively, demonstrating its importance in the creation of specific molecular configurations, which is crucial in drug development (Medjahdi et al., 2009).
Iron Chelation : Research on hydroxypyridinones with enhanced iron chelating properties, including 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, suggests potential applications in treating iron overload diseases (Lachowicz et al., 2016).
properties
IUPAC Name |
2-(hydroxymethyl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFLHPQWQQWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(hydroxymethyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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